R-Ahpia
Description
R-Ahpia (11-2-azido-N⁶-p-hydroxyphenylisopropyladenosine) is a photoactivatable adenosine receptor ligand derived from the selective A₁ adenosine receptor (A₁R) agonist R-PIA (R-N⁶-phenylisopropyladenosine) . It was developed as a covalent probe to study A₁R structure and function. The compound features an azido group positioned on the purine core, enabling irreversible binding to the receptor upon UV irradiation . R-Ahpia retains high affinity for A₁R (Ki = 1.5 nM) and agonist efficacy (EC₅₀ = 35 nM), comparable to its parent compound, R-PIA . After photoactivation, it covalently labels ~40% of A₁R binding sites, leading to persistent receptor activation and reduced cAMP levels in cellular assays . SDS-PAGE analysis of rat brain membranes labeled with radioiodinated ¹²⁵I-R-Ahpia reveals a single protein band at ~35 kDa, confirming its specificity for the A₁R ligand-binding subunit . Notably, R-Ahpia exhibits partial agonism at A₂AR, reducing the stimulatory effects of full agonists like NECA, which underscores its dual receptor interactions .
Properties
CAS No. |
98897-11-1 |
|---|---|
Molecular Formula |
C19H22N8O5 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(3R,4S,5R)-2-[2-azido-6-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H22N8O5/c1-9(6-10-2-4-11(29)5-3-10)22-16-13-17(24-19(23-16)25-26-20)27(8-21-13)18-15(31)14(30)12(7-28)32-18/h2-5,8-9,12,14-15,18,28-31H,6-7H2,1H3,(H,22,23,24)/t9-,12-,14-,15-,18?/m1/s1 |
InChI Key |
UWPWCNXKEISFNC-KJMMEMRBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |
Synonyms |
2-azido-N(6)-4-hydroxyphenylisopropyladenosine R-AHPIA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of R-Ahpia and Related Compounds
Key Comparisons
R-Ahpia vs. R-PIA: Both are adenosine-based A₁R agonists, but R-Ahpia introduces a photoactivatable azido group, enabling irreversible receptor labeling . R-PIA exhibits higher A₁R selectivity (>100-fold) compared to R-Ahpia (60-fold), which retains partial agonism at A₂AR . R-Ahpia’s covalent binding reduces cAMP levels persistently, unlike R-PIA’s transient effects .
R-Ahpia vs. APNEA: APNEA (adenosine derivative) is radioiodinated for labeling but lacks inherent photoactivation. R-Ahpia’s azido group allows direct covalent modification post-UV . Both label the ~35 kDa A₁R subunit, but R-Ahpia demonstrates higher irreversible binding efficiency (40% vs. APNEA’s undefined efficacy) .
R-Ahpia vs. Xanthine Antagonists (e.g., BW-A947U) :
- Xanthine derivatives (antagonists) bind to A₁R’s transmembrane domain III, while R-Ahpia (agonist) targets extracellular/intracellular loops .
- R-Ahpia’s partial A₂AR activity broadens its functional scope, whereas xanthine antagonists are purely inhibitory .
Research Findings
- Therapeutic Implications : R-Ahpia’s partial A₂AR agonism complicates its use in selective A₁R studies but provides insights into receptor crosstalk . In contrast, xanthine antagonists like BW-A947U are preferred for mapping antagonist-binding pockets .
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